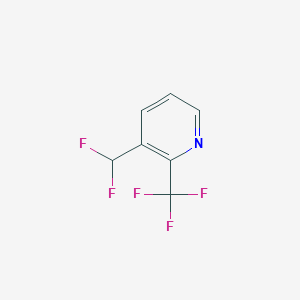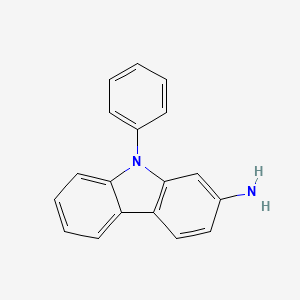
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride is a coordination complex that features rhodium at its core, coordinated with two chloride ions and two 1,10-phenanthroline ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride typically involves the reaction of rhodium(III) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer. The general reaction can be represented as follows:
RhCl3+2Phen→cis-Rh(Phen)2Cl2Cl
where Phen represents 1,10-phenanthroline. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or other anions.
Redox Reactions: The rhodium center can participate in oxidation-reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, halide ions, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used to alter the oxidation state of rhodium.
Major Products
Substitution Reactions: Products include aquo complexes or other substituted rhodium complexes.
Redox Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the rhodium complex.
Applications De Recherche Scientifique
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Studied for its interactions with DNA and potential as a photoactivated chemotherapy agent.
Medicine: Investigated for its anticancer properties, particularly its ability to bind to and cleave DNA upon light activation.
Mécanisme D'action
The mechanism of action of cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride involves its ability to interact with biological molecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and function. Upon light activation, it can generate reactive oxygen species, leading to DNA cleavage and cell death. This photoactivated mechanism is of particular interest in the development of targeted anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-Dichlorobis(1,10-phenanthroline)chromium(III)chloride
- cis-Dichlorobis(1,10-phenanthroline)cobalt(III)chloride
- cis-Dichlorobis(1,10-phenanthroline)iridium(III)chloride
Uniqueness
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride is unique due to its specific coordination environment and the properties imparted by the rhodium center. Compared to its chromium, cobalt, and iridium analogs, the rhodium complex exhibits distinct redox behavior and photochemical properties, making it particularly suitable for applications in photoactivated therapies and catalysis.
Propriétés
Numéro CAS |
22798-21-6 |
|---|---|
Formule moléculaire |
C24H16Cl3N4Rh |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
1,10-phenanthroline;trichlororhodium |
InChI |
InChI=1S/2C12H8N2.3ClH.Rh/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
Clé InChI |
OCIADTCKFKZZDU-UHFFFAOYSA-K |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Rh](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


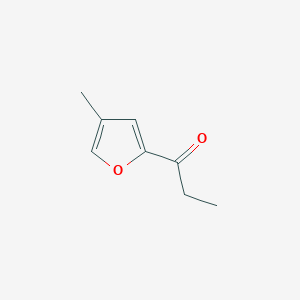
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
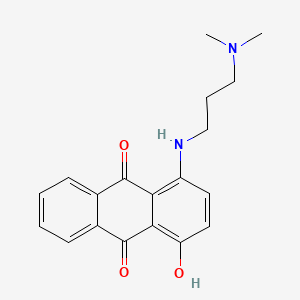
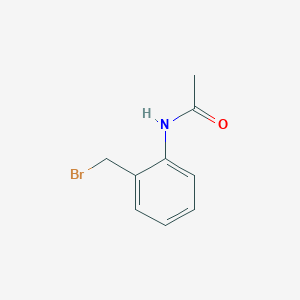
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
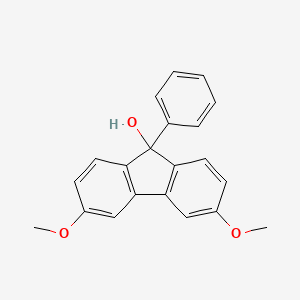
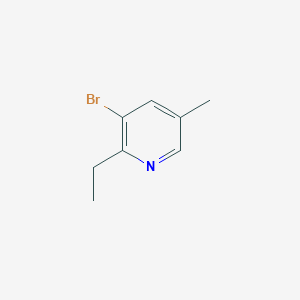
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)

![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)

